2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide
Overview
Description
2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H20FNO4 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13763628 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity of Coumarin Derivatives
Coumarin derivatives, including compounds with similar structural features to 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(4-fluorophenyl)acetamide, have been investigated for their antioxidant properties. A study by Kadhum et al. (2011) revealed that synthesized coumarins showed significant antioxidant activity through DPPH, hydrogen peroxide, and nitric oxide radical methods, indicating their potential for therapeutic applications where oxidative stress plays a role.
Antibacterial and Antifungal Activities
Research by Čačić et al. (2009) and Parameshwarappa et al. (2009) described the synthesis and antimicrobial evaluation of thiazole and coumarin-based derivatives, showing potential against various bacterial and fungal strains. These findings suggest the applicability of such compounds in developing new antimicrobial agents.
Anticancer and Enzyme Inhibition Studies
A study presented by Tiwari et al. (2018) explored the synthesis of chromone-pyrimidine coupled derivatives, highlighting their potent antibacterial properties and potential anticancer activities through enzyme assay and molecular docking studies. This underscores the utility of structurally related compounds in cancer research and drug discovery.
Anti-inflammatory and Antipyretic Properties
Fayed et al. (2021) reported on compounds exhibiting anti-inflammatory and antipyretic effects, alongside minimal ulcerogenic activity. These properties, demonstrated through in-vivo and in-vitro evaluations, indicate the potential of coumarin derivatives in developing safer anti-inflammatory and fever-reducing medications.
Properties
IUPAC Name |
2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxy-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-2-16-12-21-20(17-6-4-3-5-7-17)13-25(29)31-23(21)14-22(16)30-15-24(28)27-19-10-8-18(26)9-11-19/h3-14H,2,15H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBRGNIJZWMVIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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